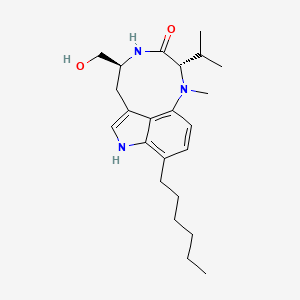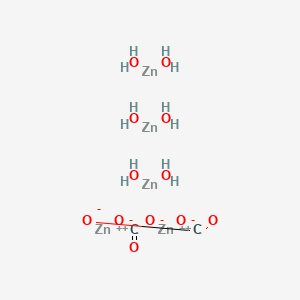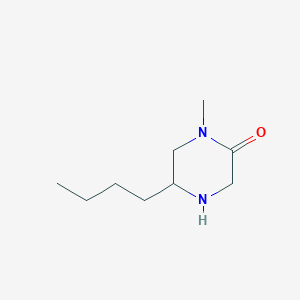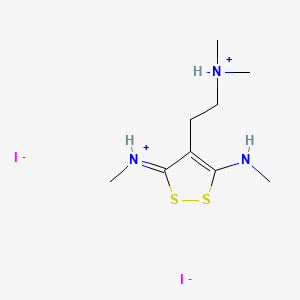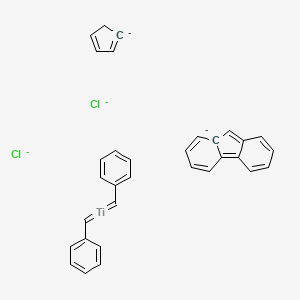
Yttrium;sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium sulfide (Y₂S₃) is an inorganic compound composed of yttrium and sulfur. It is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Yttrium sulfide is typically found in a crystalline form and exhibits interesting chemical and physical characteristics that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium sulfide can be synthesized through several methods, including:
Direct Combination: Yttrium metal reacts with sulfur at high temperatures (600-700°C) to form yttrium sulfide.
Sulfurization of Yttrium Oxide: Yttrium oxide (Y₂O₃) reacts with hydrogen sulfide (H₂S) at temperatures ranging from 1050-1200°C to produce yttrium sulfide and water.
Carbothermal Reduction: Yttrium oxide reacts with carbon disulfide (CS₂) at high temperatures to yield yttrium sulfide and carbon dioxide.
Industrial Production Methods: Industrial production of yttrium sulfide often involves the carbothermal reduction method due to its efficiency and scalability. This method allows for the production of large quantities of yttrium sulfide with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Yttrium sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium sulfide can be oxidized to form yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Yttrium sulfide can be reduced to elemental yttrium and sulfur under specific conditions.
Substitution: Yttrium sulfide can react with halogens to form yttrium halides and sulfur.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental yttrium and sulfur.
Substitution: Yttrium halides (e.g., YCl₃) and sulfur.
Aplicaciones Científicas De Investigación
Yttrium sulfide has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including ceramics and phosphors.
Electronics: Employed in the production of semiconductors and electronic devices due to its unique electrical properties.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Energy Storage: Investigated for use in supercapacitors and other energy storage devices due to its electrochemical properties.
Mecanismo De Acción
The mechanism by which yttrium sulfide exerts its effects is primarily related to its ability to interact with other chemical species. In catalysis, yttrium sulfide provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations. In medical imaging, yttrium sulfide-based contrast agents enhance the visibility of tissues and organs by altering the magnetic properties of the imaging medium .
Comparación Con Compuestos Similares
Yttrium sulfide can be compared with other similar compounds, such as:
Yttrium Oxide (Y₂O₃): Both compounds contain yttrium, but yttrium oxide is an oxide, while yttrium sulfide is a sulfide.
Yttrium Nitride (YN): Yttrium nitride is another yttrium compound with applications in electronics and materials science.
Yttrium Halides (e.g., YCl₃): These compounds are formed by the reaction of yttrium with halogens.
Propiedades
Fórmula molecular |
SY-2 |
|---|---|
Peso molecular |
120.97 g/mol |
Nombre IUPAC |
yttrium;sulfide |
InChI |
InChI=1S/S.Y/q-2; |
Clave InChI |
SDCOWNARCMNLDR-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





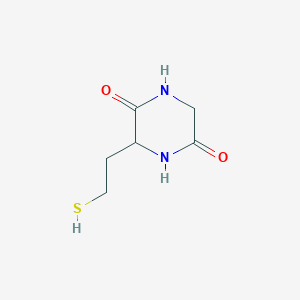

![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

